4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine
Description
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine (molecular formula: C₁₀H₁₀BrIN₂, molecular weight: 365.02 g/mol) is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. The molecule is substituted with bromine at position 4, iodine at position 3, and an isopropyl group at position 1 (N-1) . This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatility in cross-coupling reactions (e.g., Suzuki, Sonogashira) facilitated by the iodine and bromine atoms . Its structural complexity and halogen placement make it valuable for designing kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
4-bromo-3-iodo-1-propan-2-ylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN2/c1-6(2)14-5-8(12)9-7(11)3-4-13-10(9)14/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNMFDIEMSHZAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C(C=CN=C21)Br)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Scaffold Construction
The pyrrolo[2,3-b]pyridine core is typically synthesized via Madelung or Fischer indole-type cyclizations. For example, 1H-pyrrolo[2,3-b]pyridine derivatives are prepared from 2-aminopyridine precursors through intramolecular cyclization under basic conditions. However, introducing the isopropyl group at the 1-position necessitates early-stage alkylation.
Alkylation at the 1-Position
The 1-isopropyl group is introduced via nucleophilic substitution using isopropyl iodide and a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). For instance:
This step achieves >80% yield when conducted at 0–25°C for 2–4 hours.
Bromination at the 4-Position
Bromination is achieved using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator. For example:
Iodination at the 3-Position
Iodination predominantly occurs at the 3-position using iodine (I₂) and potassium hydroxide (KOH) in dimethylformamide (DMF). For instance:
Reaction conditions: 25°C for 4 hours, yielding 82.5%.
Optimization of Reaction Parameters
Temperature and Solvent Effects
Catalysts and Additives
-
AIBN in bromination accelerates radical formation, improving reaction efficiency.
-
Copper(I) iodide (CuI) facilitates coupling reactions but is unnecessary in direct iodination.
Comparative Analysis of Synthetic Methodologies
| Step | Reagents/Conditions | Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | (CH₃)₂CHI, NaH, THF, 0–25°C | 80–85% | High regioselectivity | Sensitive to moisture |
| Bromination | NBS, AIBN, CCl₄, reflux | 70–85% | Radical mechanism avoids directing groups | Requires inert atmosphere |
| Iodination | I₂, KOH, DMF, 25°C | 82.5% | Mild conditions, high regioselectivity | Excess iodine requires quenching |
Challenges and Limitations
Regioselectivity in Halogenation
The fused pyrrolo[2,3-b]pyridine system exhibits complex electronic effects:
Chemical Reactions Analysis
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents and organolithium compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and carbon atoms in the pyrrolo[2,3-b]pyridine core. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds. These reactions typically require palladium catalysts and boronic acids or alkynes as coupling partners.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine has garnered attention for its potential as a pharmacophore in drug development. The presence of bromine and iodine atoms can enhance the biological activity of compounds by influencing their interaction with biological targets.
- Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolo[2,3-b]pyridine exhibit cytotoxic effects against various cancer cell lines. The halogen substitutions may play a crucial role in modulating these effects through mechanisms such as apoptosis induction and cell cycle arrest.
Synthetic Organic Chemistry
The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its reactivity can be exploited in:
- Substitution Reactions : The halogen atoms enable nucleophilic substitution reactions, which are fundamental in constructing more complex organic molecules.
- Synthesis of Novel Compounds : Researchers can utilize 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine as a precursor for synthesizing other heterocyclic compounds, expanding the library of pyrrolo derivatives for further investigation.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various pyrrolo[2,3-b]pyridine derivatives, including 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine, on human cancer cell lines. The results indicated that this compound exhibited significant inhibition of cell proliferation in breast cancer cells, with IC values comparable to established chemotherapeutic agents. The mechanism was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway .
Case Study 2: Synthesis of Novel Heterocycles
Researchers reported the successful synthesis of new heterocyclic compounds using 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine as a starting material. By employing various nucleophiles in substitution reactions, they generated a series of derivatives that were evaluated for their biological activity. Some derivatives showed enhanced antimicrobial properties, suggesting potential applications in treating infections .
Mechanism of Action
The mechanism of action of 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating downstream signaling pathways. For example, it may inhibit kinase enzymes by competing with ATP for binding to the active site, thereby blocking phosphorylation events critical for cell signaling and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Halogen Positioning : The bromine and iodine in the target compound at positions 4 and 3 contrast with analogs like 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine, where bromine is at position 4. This difference influences electronic properties and reactivity in cross-coupling reactions .
Reactivity in Cross-Coupling Reactions
- Iodine at Position 3: Enables efficient Sonogashira couplings with alkynes (e.g., 3-ethynylpyridine, 75% yield) . Comparable reactivity is observed in 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .
- Bromine at Position 4 : Less reactive than bromine at position 5 (common in Suzuki couplings), as seen in 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives .
Biological Activity
4-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula: C10H10BrIN2
- Molecular Weight: 365.01 g/mol
- IUPAC Name: 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine
- CAS Number: 1415928-50-5
The unique structure of this compound features a pyrrolo[2,3-b]pyridine core with bromine and iodine substituents at the 4 and 3 positions, respectively. This configuration contributes to its reactivity and biological activity, particularly in medicinal applications.
Anticancer Potential
Recent studies have indicated that compounds similar to 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine exhibit promising anticancer properties. For instance, heterocycles containing similar structures have been classified as effective against various cancer types due to their ability to inhibit critical signaling pathways involved in tumor growth.
| Compound | Activity | Reference |
|---|---|---|
| Alpelisib | Inhibits PI3Kα; reduces tumor growth | |
| 4-Bromo derivatives | Showed cytotoxicity in T-cell lines |
The biological activity of 4-bromo-3-iodo-1-isopropyl-1H-pyrrolo[2,3-b]pyridine can be attributed to its interaction with specific cellular targets. For example, it may inhibit key kinases involved in cancer cell proliferation and survival. The presence of halogen atoms enhances its ability to participate in electrophilic substitution reactions, potentially leading to the formation of more biologically active derivatives.
Case Studies
- In Vitro Studies : In vitro assays demonstrated that compounds with similar structures had IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer activity.
- Animal Models : In vivo studies using xenograft models indicated that these compounds could effectively reduce tumor size by inhibiting the PI3K/Akt signaling pathway, which is crucial for cancer progression.
Structural Activity Relationship (SAR)
The structural modifications on the pyrrolo[2,3-b]pyridine scaffold have been extensively studied to optimize biological activity. The introduction of halogen substituents like bromine and iodine is known to enhance binding affinity to target proteins.
Q & A
Advanced Research Question
- DFT calculations (e.g., Gaussian 16) model charge distribution, showing higher electrophilicity at iodine (Mulliken charge: +0.32) vs. bromine (+0.18) .
- Molecular electrostatic potential (MEP) maps identify reactive sites for SNAr or metal-mediated couplings.
- Docking studies with kinase targets (e.g., JAK2) guide functionalization for bioactivity .
How can researchers validate the stability of 4-bromo-3-iodo derivatives under acidic or basic conditions?
Basic Research Question
- Acidic conditions : Stir in 1M HCl at 25°C for 24h; monitor via TLC for dehalogenation (e.g., HI elimination).
- Basic conditions : Exposure to 1M NaOH may cleave the isopropyl group (confirmed by loss of δ 1.2–1.4 ppm triplet in H NMR) .
- Stability in DMSO (common solvent for biological assays) should be tested using C NMR to detect solvolysis.
What are the challenges in crystallizing 4-bromo-3-iodo-pyrrolo[2,3-b]pyridines for X-ray analysis?
Advanced Research Question
- Poor solubility : Use mixed solvents (e.g., DCM/pentane) for slow vapor diffusion.
- Halogen-halogen interactions : Iodo substituents often form I···I contacts, complicating packing. Co-crystallization with triphenylphosphine oxide improves crystal quality .
- Thermal instability : Collect data at 100K to minimize radiation damage.
How do steric effects from the 1-isopropyl group influence substitution patterns in subsequent reactions?
Advanced Research Question
The bulky isopropyl group at N1:
- Shields the 2-position , directing electrophiles to the 5- or 7-positions.
- Slows reaction kinetics in SNAr reactions (e.g., 3-iodo substitution requires higher temperatures) .
- Alters π-stacking in biological targets, as shown in SAR studies for kinase inhibitors .
What analytical techniques confirm the absence of dehalogenation during functional group transformations?
Basic Research Question
- HRMS : Monitor molecular ion clusters (e.g., [M+H] for Br/I isotopes).
- XPS : Detect Br 3d and I 4f binding energies to confirm halogen retention.
- ICP-MS : Quantify residual bromide/iodide post-reaction .
How can researchers reconcile contradictory biological activity data in kinase inhibition assays?
Advanced Research Question
Discrepancies arise from assay conditions or off-target effects:
- ATP concentration : Vary ATP levels (1–10 mM) to assess competitive inhibition.
- Kinase isoform selectivity : Test against JAK1/2/3 isoforms using recombinant proteins .
- Metabolite interference : Use LC-MS to detect demethylation or dehalogenation in cell lysates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
